molecular formula C11H16N2 B1422936 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine CAS No. 1354954-12-3

1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Cat. No.: B1422936
CAS No.: 1354954-12-3
M. Wt: 176.26 g/mol
InChI Key: SATJOESZGFCXCZ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and muscle relaxant properties. This particular compound is characterized by its unique structure, which includes a benzene ring fused with a diazepine ring, and two methyl groups attached to the nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with acetone in the presence of an acid catalyst, leading to the formation of the desired benzodiazepine ring system. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) and nitrating agents are used under acidic conditions.

Major Products:

    Oxidation: N-oxides of the benzodiazepine.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated benzodiazepine derivatives.

Scientific Research Applications

1,3-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anxiolytic and sedative effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, which play a crucial role in mediating the compound’s pharmacological actions.

Comparison with Similar Compounds

    1,4-Benzodiazepines: Such as diazepam and alprazolam, which also exhibit anxiolytic and sedative properties.

    1,5-Benzodiazepines: Similar to clobazam, which has a different substitution pattern but similar pharmacological effects.

Uniqueness: 1,3-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is unique due to its specific substitution pattern and the presence of two methyl groups on the nitrogen atoms. This structural feature may influence its binding affinity and selectivity towards the GABA receptor, potentially leading to distinct pharmacological profiles compared to other benzodiazepines.

Properties

IUPAC Name

3,5-dimethyl-1,2,3,4-tetrahydro-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-7-12-10-5-3-4-6-11(10)13(2)8-9/h3-6,9,12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATJOESZGFCXCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=CC=CC=C2N(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354954-12-3
Record name 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 2
1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 3
1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 4
1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 5
1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 6
1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Customer
Q & A

Q1: What are the key structural features of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine derivatives that influence their conformation?

A1: The research highlights the existence of atropisomerism in this compound derivatives due to restricted rotation around the aryl-N bond. [] This leads to two distinct diastereomers, denoted as A and B, differing in their conformation at the Ar-N(SO2) axis. Furthermore, the presence of a methyl group at C3 introduces an additional chiral center. Studies indicate that both A and B isomers predominantly adopt conformations where the C3-methyl group occupies a pseudoequatorial position. Isomer A exhibits a chair-like conformation, while isomer B displays a boat-like conformation. [] These conformational preferences have implications for the reactivity and potential biological activity of these compounds.

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